5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC19974035
Molecular Formula: C12H11BrN2O2
Molecular Weight: 295.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11BrN2O2 |
|---|---|
| Molecular Weight | 295.13 g/mol |
| IUPAC Name | 5-bromo-N-(2-pyridin-3-ylethyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C12H11BrN2O2/c13-11-4-3-10(17-11)12(16)15-7-5-9-2-1-6-14-8-9/h1-4,6,8H,5,7H2,(H,15,16) |
| Standard InChI Key | LLDRACGTEOADDL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)CCNC(=O)C2=CC=C(O2)Br |
Introduction
5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom attached to a furan ring, a pyridin-3-yl moiety linked via an ethyl chain, and a carboxamide group. This compound is of interest in various chemical and pharmaceutical research contexts due to its potential biological activities and structural versatility.
Synthesis and Preparation
While specific synthesis protocols for 5-Bromo-N-(2-(pyridin-3-yl)ethyl)furan-2-carboxamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses starting from commercially available precursors. These processes typically involve reactions such as nucleophilic substitutions, condensations, and coupling reactions.
Data and Spectroscopic Analysis
| Property | Value/Description |
|---|---|
| Molecular Weight | 284.14 g/mol |
| Melting Point | Not explicitly reported |
| Structure | Furan ring with bromine at the 5-position, pyridin-3-yl group via ethyl linker, and carboxamide group |
Given the lack of detailed spectroscopic data or specific research findings on this compound in the available literature, further studies would be necessary to fully elucidate its properties and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume